molecular formula C9H13N3O3S B1314320 Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate CAS No. 79525-85-2

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate

Cat. No.: B1314320
CAS No.: 79525-85-2
M. Wt: 243.29 g/mol
InChI Key: GXYMIJYDHVSXNC-UHFFFAOYSA-N
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Description

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C₉H₁₃N₃O₃S. It is known for its unique structure, which includes a 1,3,4-thiadiazole ring, a functional group that has been extensively studied for its diverse biological activities .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity against strains such asAspergillus niger and Candida albicans . These fungi are common pathogens, and inhibiting their growth can help treat infections caused by them.

Mode of Action

It’s likely that the compound interacts with its targets (potentially fungal cells) and inhibits their growth . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Given its potential antifungal activity , it may interfere with essential fungal biochemical pathways, leading to inhibited growth.

Result of Action

Based on its potential antifungal activity , it can be inferred that the compound may lead to the death of fungal cells, thereby alleviating infections caused by these pathogens.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound 2-amino-5-ethylthio-1,3,4-thiadiazole has been studied for its ability to inhibit copper corrosion in an aerated 0.50M HCl solution While this is not the same compound, it does suggest that environmental conditions can impact the activity of similar compounds

Biochemical Analysis

Biochemical Properties

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with α, β tubulin proteins, which are crucial for cell division and structural integrity

Cellular Effects

This compound affects various types of cells and cellular processes. In lung carcinoma cells (A-549), it has demonstrated cytotoxic activity, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to inhibited cell proliferation and induced cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of tubulin proteins, preventing their polymerization and thus disrupting the microtubule network essential for cell division . Additionally, it may inhibit other enzymes involved in cellular metabolism, leading to altered metabolic pathways and reduced cell viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as organ toxicity and systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound may inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic flux . These metabolic changes can contribute to the compound’s cytotoxic effects on cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in the cytoplasm can enhance its interaction with tubulin proteins, leading to effective inhibition of microtubule polymerization and disruption of cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate typically involves the reaction of ethyl chlorooxoacetate with 2-amino-1,3,4-thiadiazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the thiadiazole ring, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-5-6-11-12-9(16-6)10-7(13)8(14)15-4-2/h3-5H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYMIJYDHVSXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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